(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol
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Overview
Description
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol is an organic compound characterized by its unique structural features, which include a benzenesulfinyl group, a butylsulfanyl group, and a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzenesulfinyl Group: This step involves the oxidation of a thioether to a sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Butylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a butylthiol reacts with an appropriate electrophile.
Construction of the Hexanol Backbone: This step involves the formation of the hexanol chain, which can be synthesized through various methods such as Grignard reactions or aldol condensations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The butylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates, mesylates.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted hexanol derivatives.
Scientific Research Applications
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The hexanol backbone provides structural stability and may participate in hydrogen bonding with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol
- (3S)-1-[(S)-Benzenesulfinyl]-2-(ethylsulfanyl)hexan-3-ol
- (3S)-1-[(S)-Benzenesulfinyl]-2-(propylsulfanyl)hexan-3-ol
Uniqueness
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs
Properties
CAS No. |
649748-83-4 |
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Molecular Formula |
C16H26O2S2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(3S)-2-butylsulfanyl-1-[(S)-phenylsulfinyl]hexan-3-ol |
InChI |
InChI=1S/C16H26O2S2/c1-3-5-12-19-16(15(17)9-4-2)13-20(18)14-10-7-6-8-11-14/h6-8,10-11,15-17H,3-5,9,12-13H2,1-2H3/t15-,16?,20-/m0/s1 |
InChI Key |
BIWXUKGIXZAVJR-HWYGMYFGSA-N |
Isomeric SMILES |
CCCCSC(C[S@](=O)C1=CC=CC=C1)[C@H](CCC)O |
Canonical SMILES |
CCCCSC(CS(=O)C1=CC=CC=C1)C(CCC)O |
Origin of Product |
United States |
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